Chromium tartrate(III) Chromium tartrate(III)
Brand Name: Vulcanchem
CAS No.: 62498-20-8
VCID: VC8368425
InChI: InChI=1S/C4H5O6.Cr/c5-1(3(7)8)2(6)4(9)10;/h1-2,5H,(H,7,8)(H,9,10);/q-1;+3/p-2/t1-,2-;/m1./s1
SMILES: C(C(C(=O)[O-])[O-])(C(=O)[O-])O.[Cr+3]
Molecular Formula: C4H3CrO6
Molecular Weight: 199.06 g/mol

Chromium tartrate(III)

CAS No.: 62498-20-8

Cat. No.: VC8368425

Molecular Formula: C4H3CrO6

Molecular Weight: 199.06 g/mol

* For research use only. Not for human or veterinary use.

Chromium tartrate(III) - 62498-20-8

Specification

CAS No. 62498-20-8
Molecular Formula C4H3CrO6
Molecular Weight 199.06 g/mol
IUPAC Name chromium(3+);(2R,3R)-2-hydroxy-3-oxidobutanedioate
Standard InChI InChI=1S/C4H5O6.Cr/c5-1(3(7)8)2(6)4(9)10;/h1-2,5H,(H,7,8)(H,9,10);/q-1;+3/p-2/t1-,2-;/m1./s1
Standard InChI Key TYECOVBJXKJTKT-ZVGUSBNCSA-L
Isomeric SMILES [C@@H]([C@H](C(=O)[O-])[O-])(C(=O)[O-])O.[Cr+3]
SMILES C(C(C(=O)[O-])[O-])(C(=O)[O-])O.[Cr+3]
Canonical SMILES C(C(C(=O)[O-])[O-])(C(=O)[O-])O.[Cr+3]

Introduction

Molecular Composition and Physicochemical Properties

Chromium tartrate(III) is formally identified by the chemical formula C4H3CrO6\text{C}_4\text{H}_3\text{CrO}_6, corresponding to a chromium(III) ion coordinated to a deprotonated tartrate ligand. The tartrate anion, derived from (2R,3R)-tartaric acid, acts as a polydentate ligand, binding through its carboxylate and α-hydroxyl groups . Key physicochemical properties include a molecular weight of 199.059 g/mol, a boiling point of 399.3°C, and a flash point of 209.4°C . The compound’s density and melting point remain unspecified in available literature, likely due to its hygroscopic nature or decomposition upon heating.

The coordination sphere of chromium(III) in this complex is typically pseudo-octahedral, with the tartrate ligand occupying multiple binding sites. Structural studies suggest that tartrate can coordinate in a bidentate manner via one carboxylate and the adjacent hydroxyl group, or through bridging carboxylate groups in dimeric species . This flexibility in bonding modes contributes to the diversity of chromium tartrate(III) complexes reported in the literature.

Synthetic Methodologies

Aqueous Synthesis

In aqueous media, chromium tartrate(III) forms under controlled pH conditions. A common approach involves reacting chromium(III) chloride with tartaric acid in the presence of a base such as ammonia. For instance, mixing CrCl3\text{CrCl}_3 with (2R,3R)-tartaric acid at pH 5.5–6.5 yields a mononuclear complex, [Cr(Tar)3]3[\text{Cr}(\text{Tar})_3]^{3-}, where "Tar" denotes the tartrate ligand . Ethanol precipitation at low temperatures (4°C) facilitates crystallization, producing bluish crystals suitable for X-ray analysis.

Non-Aqueous Synthesis

Non-aqueous routes employ pyridine (C5H5N\text{C}_5\text{H}_5\text{N}) as both a solvent and ancillary ligand. Reacting CrCl33Py\text{CrCl}_3\cdot 3\text{Py} with tartaric acid in methanol generates complexes of varying stoichiometry:

  • 1:3 Complex: Cr(Tar)33Py\text{Cr}(\text{Tar})_3\cdot 3\text{Py}, where three tartrate ligands coordinate to the chromium center.

  • 1:1 Complex: Cr2(Tar)24Py2Cl\text{Cr}_2(\text{Tar})_2\cdot 4\text{Py}\cdot 2\text{Cl}, forming a dimeric structure bridged by tartrate anions .

These synthetic pathways highlight the influence of reaction stoichiometry and solvent on the final product’s nuclearity and ligand arrangement.

Structural and Spectroscopic Characterization

X-Ray Crystallography

Single-crystal X-ray diffraction studies of chromium tartrate(III) reveal a pseudo-octahedral geometry around the chromium center. In the mononuclear complex Cr(Tar)33Py\text{Cr}(\text{Tar})_3\cdot 3\text{Py}, each tartrate ligand chelates through one carboxylate oxygen and the α-hydroxyl group, leaving the second carboxylate group uncoordinated . The chromium–oxygen bond lengths range from 1.92–1.98 Å, consistent with strong-field ligand interactions.

Electronic Absorption Spectroscopy

The electronic spectrum of chromium tartrate(III) exhibits characteristic d-d transitions attributable to the 4A2g4T2g^4A_{2g} \rightarrow ^4T_{2g} and 4A2g4T1g^4A_{2g} \rightarrow ^4T_{1g} transitions in an octahedral field. Absorption bands appear at 22988–24390 cm1^{-1}, corresponding to a ligand field splitting energy (DqD_q) of 1630–1750 cm1^{-1} . The Racah parameter BB, quantifying electron repulsion, ranges from 640–680 cm1^{-1}, while the nephelauxetic ratio β35\beta_{35} (0.72–0.78) indicates moderate metal-ligand covalency .

ParameterValue Range
DqD_q (cm1^{-1})1630–1750
BB (cm1^{-1})640–680
β35\beta_{35}0.72–0.78

Circular Dichroism (CD) Spectroscopy

The chiral nature of the tartrate ligand induces pronounced Cotton effects in the CD spectrum of chromium tartrate(III). Positive ellipticity bands at 450–500 nm and negative bands at 350–400 nm confirm the complex’s optical activity, which arises from the asymmetric coordination environment . These properties position chromium tartrate(III) as a candidate for circularly polarized luminescence (CPL) applications, though direct evidence of CPL remains unexplored in current literature .

Comparative Analysis with Related Chromium(III) Complexes

Chromium tartrate(III) exhibits stronger ligand field effects compared to analogs with malate (C4H5O5\text{C}_4\text{H}_5\text{O}_5^-) or lactate (C3H5O3\text{C}_3\text{H}_5\text{O}_3^-) ligands. The ligand field strength (DqD_q) follows the order:
Malate>TartrateMandelate>Lactate\text{Malate} > \text{Tartrate} \approx \text{Mandelate} > \text{Lactate}
This trend correlates with the denticity and electron-donating capacity of the α-hydroxy acid ligands .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator